Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate
Description
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate is a β-keto ester derivative characterized by a phenyl ring substituted with a hexadecyloxy group at the ortho position and a methyl ester group at the propionate chain. These compounds are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral alcohols via enzymatic reductions .
Properties
CAS No. |
55017-92-0 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
methyl 3-(2-hexadecoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30-25-20-17-16-19-23(25)24(27)22-26(28)29-2/h16-17,19-20H,3-15,18,21-22H2,1-2H3 |
InChI Key |
IPJRKWPQYPZWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate typically involves the esterification of 3-(o-(hexadecyloxy)phenyl)-3-oxopropionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are employed to facilitate the reaction.
Major Products Formed
Hydrolysis: 3-(o-(hexadecyloxy)phenyl)-3-oxopropionic acid and methanol.
Reduction: 3-(o-(hexadecyloxy)phenyl)-3-hydroxypropionate.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of ester hydrolysis and other biochemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate involves its interaction with various molecular targets, depending on the specific reaction or application. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Structural and Electronic Variations
The general structure of methyl 3-aryl-3-oxopropionate derivatives is defined by the formula Methyl 3-(R-phenyl)-3-oxopropionate , where R represents substituents on the phenyl ring. Key variations include:
Substituent Type and Position
Key Observations
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase the electrophilicity of the β-keto carbonyl group, enhancing reactivity in nucleophilic additions or reductions. For example, methyl 3-(4-nitrophenyl)-3-oxopropionate (CAS 59156-55-7) exhibits accelerated reaction rates in Michael additions compared to methoxy-substituted analogs .
- Enzymatic Reductions: Para-substituted derivatives (e.g., -OCH₃, -Cl) show 100% enantiomeric excess (ee) when reduced by (S)-1-phenylethanol dehydrogenase, indicating substituent position (para vs.
Physical and Spectroscopic Properties
Limited data are available for the hexadecyloxy derivative, but comparisons can be drawn from analogs:
- Boiling Points: Methyl 3-[(4-methoxyphenyl)amino]-3-oxopropionate (CAS 84522-11-2) has a boiling point of 413°C, attributed to hydrogen bonding from the amino group . Unsubstituted methyl 3-phenyl-3-oxopropionate derivatives typically exhibit lower boiling points (~250–300°C).
- Density: Derivatives like methyl 3-[(4-methoxyphenyl)amino]-3-oxopropionate show a density of 1.219 g/cm³ , while halogenated analogs (e.g., bromo, chloro) are denser due to higher atomic mass.
- Spectroscopy : IR spectra of β-keto esters show strong C=O stretches at ~1700 cm⁻¹. NMR data for methyl 3-(2-chlorophenyl)-3-oxopropionate (CAS 205985-98-4) include δ 3.85 (s, 3H, OCH₃) and δ 8.10–7.40 (m, 4H, aromatic) .
Biological Activity
Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, as well as relevant case studies and research findings.
Chemical Structure and Properties
This compound features a long aliphatic chain (hexadecyl) attached to an aromatic ring, which may influence its solubility and biological interactions. The compound can be represented by the following structural formula:
This structure suggests potential amphiphilic characteristics, which are often associated with enhanced biological activity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives of oxopropanoic acids have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of several derivatives, revealing minimum inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against different bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs indicate a potential for similar efficacy.
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.004 | E. cloacae |
| Compound B | 0.015 | S. aureus |
| Compound C | 0.030 | B. cereus |
Anti-inflammatory Effects
Research has indicated that compounds with similar aromatic structures can exhibit anti-inflammatory properties. For example, studies have shown that certain oxopropanoic acid derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
The proposed mechanism involves the inhibition of key signaling pathways such as NF-kB and MAPK, which are crucial in the inflammatory response. This suggests that this compound may also exert anti-inflammatory effects through similar pathways.
Cytotoxicity Studies
Cytotoxicity is an essential aspect of evaluating any new compound's therapeutic potential. Preliminary studies on related compounds have indicated varying degrees of cytotoxicity against cancer cell lines.
Case Study: Cytotoxic Effects
In a study assessing the cytotoxicity of various methyl oxopropanoate derivatives, compounds were tested against several cancer cell lines using the MTT assay. The results indicated that some derivatives exhibited significant cytotoxic effects with IC50 values in the micromolar range .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 5.5 | HeLa (cervical) |
| Compound E | 10.2 | MCF-7 (breast) |
| Compound F | 7.8 | A549 (lung) |
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-(o-(hexadecyloxy)phenyl)-3-oxopropionate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves esterification of the corresponding β-keto acid with methanol under acidic catalysis. For example, analogous compounds like methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate are synthesized via refluxing 3-(substituted phenyl)-3-oxopropanoic acid with methanol and sulfuric acid . Key factors include:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance esterification efficiency.
- Reaction time/temperature : Reflux conditions (e.g., 6–12 hours at 70–80°C) ensure complete conversion .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .
Basic: What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (~170 ppm), ketone (~200 ppm), and aryl/alkyl proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 408 observed in analogous β-keto esters) .
- IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (ketone) confirm functional groups .
Advanced: How can the stereochemical outcome of enzymatic reductions involving this compound be controlled?
Answer:
Enzymatic reduction using (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum achieves 100% enantiomeric excess (ee) for structurally similar β-keto esters (e.g., methyl 3-(3-methoxyphenyl)-3-oxopropionate). Key considerations:
- Substrate specificity : The enzyme favors β-keto esters with aryl groups, producing exclusively (S)-configured alcohols .
- Reaction optimization : pH 7.0–7.5 and NADH cofactor regeneration systems maximize efficiency .
Advanced: How does the hexadecyloxy substituent influence physicochemical properties compared to shorter-chain analogs?
Answer:
The hexadecyloxy group (C16 chain) significantly impacts:
- Lipophilicity : Increased logP enhances membrane permeability, critical for drug delivery studies. Compare to methyl or ethyl analogs in (e.g., No. 51: 4-methylphenyl derivative) .
- Thermal stability : Long alkyl chains may lower melting points, as seen in liquid-crystalline malonates derived from similar esters .
- Solubility : Reduced solubility in polar solvents necessitates use of DMSO or THF in biological assays .
Advanced: What contradictions exist in literature regarding catalytic efficiency in cross-coupling reactions involving this compound?
Answer:
While enzymatic reductions show consistent 100% ee , contradictions arise in transition-metal-catalyzed reactions:
- Rhodium catalysis : Methyl 3-cyclopropyl-3-oxopropanoate derivatives exhibit variable yields (50–80%) depending on diazo compound stability .
- Palladium-mediated coupling : Bromo/fluoro substituents (e.g., in ) may hinder reactivity due to steric effects, requiring optimized ligand systems (e.g., Buchwald-Hartwig conditions) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and eye protection.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., methanol, acetic acid) .
- Storage : Store at 2–8°C in airtight containers; hygroscopic analogs degrade under moisture .
Advanced: How can computational chemistry aid in predicting the compound’s reactivity in novel synthetic pathways?
Answer:
- DFT calculations : Predict transition states for ketone reduction or ester hydrolysis. For example, B3LYP/6-31G* models align with experimental IR/NMR data for methyl 3-(2-chlorophenyl)-3-oxopropanoate .
- Molecular docking : Simulate interactions with enzymatic active sites (e.g., dehydrogenase binding pockets) to guide asymmetric synthesis .
Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Answer:
- Purification bottlenecks : Column chromatography is impractical at scale; switch to fractional crystallization or continuous-flow systems .
- Byproduct formation : Longer reaction times increase side products (e.g., diketones via aldol condensation). Kinetic monitoring via inline IR spectroscopy mitigates this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
